Methyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate
Description
Methyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a triazolopyridazine core linked to a pyridin-4-yl group and a methyl benzoate moiety via a thioacetamido bridge. This structure combines pharmacologically relevant motifs, including the triazolopyridazine scaffold (known for kinase inhibition and epigenetic modulation ) and the benzoate ester (common in prodrug design ).
Properties
IUPAC Name |
methyl 4-[[2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O3S/c1-29-20(28)14-2-4-15(5-3-14)22-17(27)12-30-18-7-6-16-23-24-19(26(16)25-18)13-8-10-21-11-9-13/h2-11H,12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOGIWBPUHCLSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory actions. These compounds interact with various target receptors due to their ability to accept and donate hydrogen bonds.
Mode of Action
Similar compounds have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase. This suggests that the compound may interact with its targets by inhibiting their enzymatic activity, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to have a significant impact on various biochemical pathways due to their enzyme inhibitory actions. The inhibition of these enzymes can disrupt the normal functioning of these pathways, leading to downstream effects such as the inhibition of cell growth and proliferation.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds. These studies can provide insights into the compound
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related molecules, focusing on substituents, molecular properties, and therapeutic applications.
Table 1: Structural and Functional Comparison
*Molecular weights calculated using PubChem or evidence-derived data.
Key Insights:
Structural Diversity: The target compound distinguishes itself with a pyridin-4-yl group and thioacetamido-benzoate linkage, contrasting with AZD5153’s methoxy-triazolo and piperazine motifs and vébreltinib’s indazole-fluorinated structure .
Therapeutic Relevance: AZD5153 and vébreltinib highlight the triazolopyridazine scaffold’s versatility in targeting oncogenic pathways (BET proteins and MET kinase, respectively) . N-Methyl-N-[3-(3-methyltriazolopyridazinyl)phenyl]acetamide () shares the triazolopyridazine core but lacks the pyridin-4-yl and benzoate groups, underscoring the target’s unique pharmacophore .
Q & A
Q. What are the key steps in synthesizing Methyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate?
- Methodological Answer : The synthesis typically involves three stages: (i) Formation of the triazolopyridazine core via cyclocondensation of hydrazine derivatives with pyridazine precursors under reflux conditions. (ii) Introduction of the thioether linkage through nucleophilic substitution or coupling reactions, often using thioglycolic acid derivatives. (iii) Esterification or amidation to attach the benzoate moiety, requiring precise pH and temperature control (e.g., ethanol or DMF as solvents). Key intermediates should be purified via column chromatography, with progress monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Confirms regiochemistry of the triazole ring and substitution patterns (e.g., pyridin-4-yl vs. methoxyphenyl). For example, aromatic protons in the pyridazine ring appear as doublets near δ 8.5–9.0 ppm.
- HRMS : Validates molecular weight (expected [M+H]⁺ ~480–520 g/mol, depending on substituents).
- FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester, N-H bend at ~3300 cm⁻¹ for the acetamido group).
Purity (>95%) should be confirmed via HPLC (C18 column, acetonitrile/water gradient) .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodological Answer :
- Anticancer Screening : MTT assays against cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM, with IC₅₀ values compared to doxorubicin.
- Antimicrobial Testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, reporting MIC values.
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR or COX-2) using fluorogenic substrates. Data should include dose-response curves and selectivity ratios .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in microwave-assisted synthesis?
- Methodological Answer :
- Parameters : Power (150–300 W), temperature (80–120°C), and solvent polarity (e.g., ethanol vs. DMF) significantly affect cyclization efficiency. For example, microwave irradiation at 100°C for 20 minutes can increase triazole ring formation yield by 30% compared to conventional heating.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts (e.g., TBAB) enhances regioselectivity. Post-reaction, quenching with ice-water minimizes byproducts.
- Validation : Compare yields (HPLC purity ≥98%) and reaction times across conditions, reporting energy efficiency metrics (e.g., E-factor) .
Q. How can QSAR studies guide structural modifications to enhance target specificity?
- Methodological Answer :
- Descriptor Selection : Compute electronic (e.g., Hammett σ), steric (e.g., molar refractivity), and hydrophobic (logP) parameters for the pyridin-4-yl and benzoate groups.
- Model Building : Use partial least squares (PLS) regression to correlate descriptors with bioactivity (e.g., IC₅₀ values). A validated model (Q² > 0.6) might reveal that electron-withdrawing substituents on the pyridine ring improve kinase inhibition.
- Synthetic Validation : Test predicted analogs (e.g., nitro or cyano derivatives) in vitro, prioritizing compounds with >10-fold selectivity over off-target enzymes .
Q. What crystallographic strategies resolve ambiguities in the triazolopyridazine core’s conformation?
- Methodological Answer :
- Data Collection : Grow single crystals via slow evaporation (solvent: DCM/hexane), and collect X-ray diffraction data (Mo-Kα, λ = 0.71073 Å) at 100 K.
- Analysis : Refine structures using SHELXL, focusing on torsion angles (e.g., dihedral angle between triazole and pyridazine planes ~5–10°). Compare with DFT-optimized geometries (B3LYP/6-31G* basis set) to assess intramolecular strain.
- Implications : Conformational rigidity may explain enhanced binding to hydrophobic enzyme pockets, as seen in docking studies with CYP450 isoforms .
Q. How can contradictory cytotoxicity data across cell lines be systematically addressed?
- Methodological Answer :
- Hypothesis Testing :
(i) Assess cellular uptake via LC-MS quantification of intracellular compound levels.
(ii) Perform proteomic profiling (e.g., Western blot for apoptosis markers like caspase-3). - Mechanistic Studies : Use siRNA knockdown to identify resistance factors (e.g., ABC transporters) in low-sensitivity lines.
- Data Integration : Apply multivariate analysis (e.g., PCA) to correlate cytotoxicity with genomic or metabolic profiles from public databases (e.g., CCLE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
